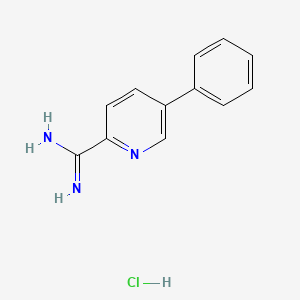

5-Phenylpicolinimidamide hydrochloride

CAS No.: 1179362-50-5

Cat. No.: VC3378288

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179362-50-5 |

|---|---|

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 5-phenylpyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H |

| Standard InChI Key | BXHJWKSDJAZAGU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl |

Introduction

Chemical Identity and Structure

Basic Identification Information

5-Phenylpicolinimidamide hydrochloride is uniquely identified through several systematic nomenclature systems and registry numbers. It serves as the hydrochloride salt of the parent compound 5-phenylpyridine-2-carboximidamide (CID 53485015) . The compound represents an important research chemical with clearly defined structural characteristics.

Table 1.1: Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1179362-50-5 |

| Molecular Formula | C12H12ClN3 |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | 5-phenylpyridine-2-carboximidamide;hydrochloride |

| MDL Number | MFCD12755603 |

| InChIKey | BXHJWKSDJAZAGU-UHFFFAOYSA-N |

The compound possesses several synonyms commonly used in scientific literature and commercial catalogues, including 5-PHENYLPICOLINIMIDAMIDE HCL, 5-phenylpyridine-2-carboximidamide;hydrochloride, and 5-Phenylpicolinimidamidehydrochloride . These varied naming conventions facilitate proper identification across different chemical databases and research publications.

Structural Characteristics

The molecular structure of 5-Phenylpicolinimidamide hydrochloride features a hybrid aromatic system with specific functional group positioning. The compound's core structure consists of a pyridine ring with a phenyl substituent at the 5-position and an amidine group (carboximidamide) at the 2-position, forming a hydrochloride salt .

The structural representation can be encoded through various chemical notations, including:

The compound's structure provides it with specific physicochemical properties that influence its behavior in various research applications. The presence of the phenyl group attached to the pyridine ring creates a planar aromatic system, while the amidine functionality introduces both hydrogen bond acceptor and donor sites .

Physical and Chemical Properties

5-Phenylpicolinimidamide hydrochloride possesses several key physical and chemical properties that determine its behavior in different experimental conditions. The following table summarizes these properties based on computed and experimental data.

Table 1.2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 233.69 g/mol | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 233.0719751 Da | |

| Monoisotopic Mass | 233.0719751 Da |

The hydrogen bonding capabilities of the compound, with three donor sites and two acceptor sites, influence its solubility characteristics and potential for molecular interactions . The limited number of rotatable bonds (2) suggests relatively restricted conformational flexibility, which may be relevant for specific binding interactions in research applications .

| Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 4.279 mL |

| 5 mM | 0.8558 mL |

| 10 mM | 0.4279 mL |

For enhancing solubility, specific techniques are recommended:

The appropriate solvent selection should be made according to the specific solubility characteristics of the compound and the requirements of the intended research application . This consideration is crucial for achieving the desired concentration and ensuring solution stability.

| Supplier | Available Package Sizes | Purity | Price Range (USD) | Delivery Time |

|---|---|---|---|---|

| Aaron Chemicals | 100mg, 250mg, 1g | Not specified | $29.00-$199.00 | Global Stock |

| ChemUniverse | 100mg, 250mg, 1g | 95% | $101.00-$447.00 | 6-8 days |

| GlpBio | Sample solution (25 μL, 10mM) | Not specified | Not provided | Not specified |

Product specifications from suppliers typically include:

-

CAS Number verification (1179362-50-5)

-

Molecular formula confirmation (C12H12ClN3)

Most suppliers also offer technical support and additional services such as bulk quantity quotes for larger research projects . The variation in pricing across suppliers suggests differences in quality specifications, purification methods, or market positioning strategies.

Analytical Methods

Identification Techniques

Several analytical techniques can be employed for the identification and characterization of 5-Phenylpicolinimidamide hydrochloride. Based on standard practices for similar compounds, these may include:

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

-

Chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

-

Structural verification:

-

X-ray crystallography (for solid-state structure)

-

Elemental analysis

-

The compound's unique structural features provide distinctive spectroscopic signatures that facilitate its identification. For instance, the aromatic rings (phenyl and pyridine) would give characteristic signals in NMR spectra, while the amidine group would provide distinctive IR absorption bands.

Chemical identification can also be performed through comparison with reference standards using the compound's CAS number (1179362-50-5), InChIKey (BXHJWKSDJAZAGU-UHFFFAOYSA-N), or SMILES notation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume